

An In-depth Technical Guide to the Physical Properties of Phenyl Bromoacetate

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Compound of Interest

Compound Name: Phenyl bromoacetate

CAS No.: 84261-43-8

Cat. No.: B7771351

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the critical physical properties of **phenyl bromoacetate** (CAS No. 620-72-4), focusing on its melting and boiling points. As a versatile reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals, a precise understanding of its physicochemical characteristics is paramount for process optimization, purification, and quality control.^{[1][2][3]} This document synthesizes literature data, outlines rigorous experimental protocols for property determination, and explains the scientific principles underpinning these measurements. It is designed to serve as an authoritative resource for scientists engaged in research and development involving this key synthetic building block.

Introduction: The Significance of Phenyl Bromoacetate

Phenyl bromoacetate, with the molecular formula $C_8H_7BrO_2$, is an aromatic ester that serves as a valuable intermediate in organic synthesis.[3][4] Its structure, featuring a reactive bromine atom and a phenoxy group, makes it a versatile alkylating agent.[2][5] It is frequently employed in the synthesis of various bioactive compounds, including 1,2,3-triazole derivatives investigated as cannabinoid CB1 receptor antagonists and triazino-benzimidazole derivatives developed as selective aldose reductase inhibitors.[3]

The efficiency of synthetic routes, the success of purification strategies (such as distillation or recrystallization), and the stability of the final product are all intrinsically linked to the fundamental physical properties of the intermediates used. For **phenyl bromoacetate**, the melting and boiling points are not merely data points but critical process parameters that dictate its handling, reaction conditions, and purity assessment. An accurate characterization of these properties is the foundation of reproducible and scalable chemical synthesis.

Physicochemical Profile of Phenyl Bromoacetate

Phenyl bromoacetate is typically a colorless to pale yellow liquid or a low-melting crystalline solid at room temperature.[1][2][6] Its key physical properties are summarized below.

Data Presentation: Key Physical Properties

| Property | Value | Source(s) |
|-------------------|---|-----------------|
| CAS Number | 620-72-4 | [6][7][8] |
| Molecular Formula | $C_8H_7BrO_2$ | [4][7] |
| Molecular Weight | 215.04 g/mol | [4][5][7] |
| Appearance | Colorless to slightly yellow transparent liquid or light yellow crystalline solid | [6] |
| Melting Point | 31-33 °C (lit.) | [1][3][5][7][8] |
| Boiling Point | 134 °C at 15 mmHg (lit.) | [1][3][5][7][8] |
| Density | 1.508 g/mL at 25 °C (lit.) | [1][3][5][7] |
| Solubility | Soluble in ethanol and ether; insoluble in water | [3][6][7] |

In-Depth Analysis: Melting Point

The literature value for the melting point of **phenyl bromoacetate** is a narrow range of 31-33 °C.[1][5][7][8] This temperature is significant because it lies close to standard ambient temperature, meaning the compound may be encountered as either a solid or a liquid depending on laboratory conditions.

Expertise & Causality: The sharpness of a melting point range is a primary, time-honored indicator of purity for a crystalline solid.[9] A pure compound melts over a very narrow range (typically 0.5-1.0 °C).[9] The presence of even small amounts of miscible impurities disrupts the crystal lattice, which typically causes two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sample of **phenyl bromoacetate** melting sharply within the 31-33 °C range is indicative of high purity, while a sample melting over a wider range (e.g., 28-32 °C) would suggest the presence of contaminants.

In-Depth Analysis: Boiling Point

The boiling point is consistently reported as 134 °C at a reduced pressure of 15 mmHg.[1][3][5][7][8]

Expertise & Causality: Reporting a boiling point at reduced pressure is standard practice for organic compounds that may be thermally sensitive. Many esters, especially those with functional groups like halogens, can be prone to decomposition, elimination, or side reactions at their atmospheric boiling point. By reducing the pressure, the temperature required to achieve boiling is significantly lowered, allowing for purification via vacuum distillation without degrading the compound.[9][10] The atmospheric pressure plays a critical role in determining the boiling point; a reduction in pressure leads to a corresponding decrease in the boiling point.[9][10]

Experimental Protocols for Property Verification

To ensure the quality and identity of **phenyl bromoacetate** in a laboratory setting, experimental verification of its physical properties is essential. The following protocols are designed to be self-validating systems for generating trustworthy data.

Protocol: High-Accuracy Melting Point Determination

This method uses a capillary-based apparatus to determine the melting point range, a crucial criterion for purity.

Methodology:

- **Sample Preparation:** Ensure the **phenyl bromoacetate** sample is completely dry. If it is in solid form, place a small amount on a watch glass and finely powder it with a spatula. This is critical for uniform heat transfer within the capillary.
- **Capillary Loading:** Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid (1-2 mm in height) should be forced into the tube. [9][11] Tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.
- **Apparatus Setup:** Attach the capillary tube to a thermometer with the sample aligned next to the thermometer's bulb. [11] Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus). [12] The oil bath ensures slow, uniform heat distribution. [10]
- **Heating and Observation:**
 - **Rapid Scan (Optional but Recommended):** Heat the bath rapidly to get an approximate melting temperature. Let the bath cool significantly.
 - **Accurate Determination:** Begin heating again, but at a slow, controlled rate of 1-2 °C per minute as you approach the approximate melting point. A slow heating rate is paramount for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
- **Data Recording:** Record two temperatures:
 - **T₁:** The temperature at which the first drop of liquid appears.
 - **T₂:** The temperature at which the last crystal of the solid melts completely.
 - The melting point is reported as the range T₁ – T₂. For a pure sample, this should fall within the literature value of 31-33 °C.

Protocol: Boiling Point Determination (Micro Scale)

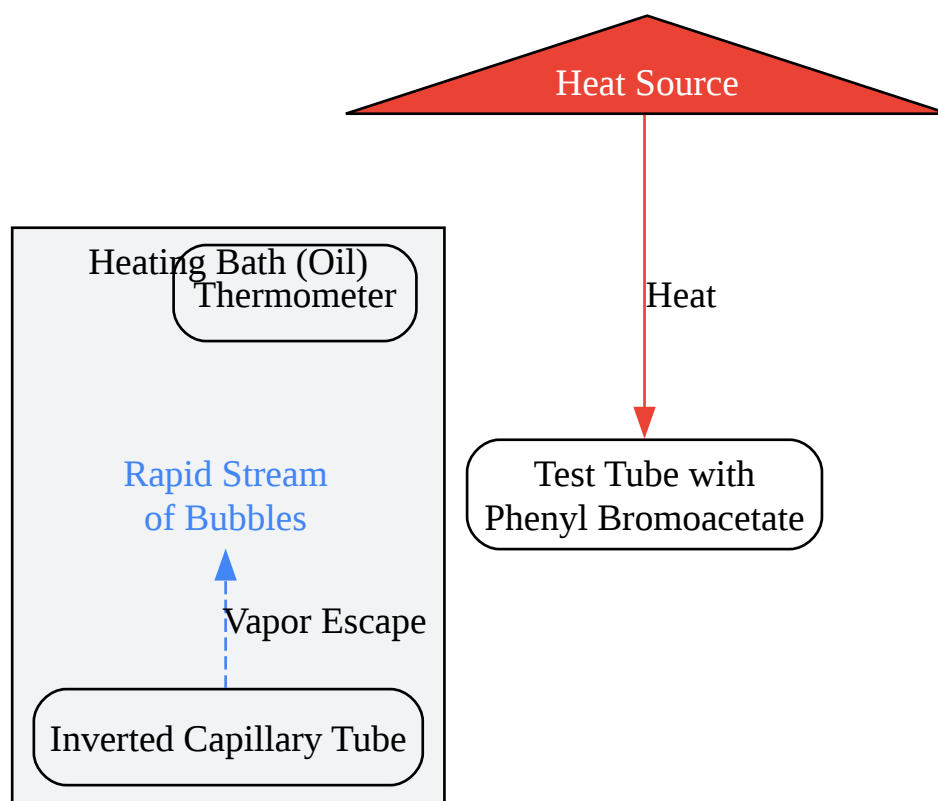
This procedure determines the boiling point of a small liquid sample, adaptable for measurements at atmospheric or reduced pressure.

Methodology:

- **Apparatus Setup:** Attach a small test tube containing 2-3 mL of liquid **phenyl bromoacetate** to a thermometer.[10]
- **Capillary Insertion:** Take a melting point capillary tube and seal one end. Place the capillary into the test tube with the open end facing down.[10]
- **Heating:** Immerse the assembly in a heating bath (e.g., paraffin oil). The oil should be heated slowly and stirred continuously to ensure uniform temperature.[10]
- **Observation:** As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's lower end.[10] This occurs when the vapor pressure of the liquid equals the surrounding atmospheric pressure.
- **Data Recording:** Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid at the current atmospheric pressure. For determination under reduced pressure, the entire apparatus would be enclosed in a vacuum-tight system connected to a manometer and vacuum pump.

Mandatory Visualization: Boiling Point Determination Workflow

The following diagram illustrates the experimental setup for a micro-scale boiling point determination.



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